3-Phenylpyridazin-4-amine
Overview
Description
3-Phenylpyridazin-4-amine is a heterocyclic compound featuring a pyridazine ring substituted with a phenyl group at the third position and an amine group at the fourth position. This compound is part of the pyridazine family, known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyridazine ring to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions at the phenyl ring or the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Phenylpyridazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 3-Phenylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyridazine: The parent compound with similar core structure but without the phenyl and amine substitutions.
Pyridazinone: A derivative with a carbonyl group at the third position instead of the phenyl group.
Phenylpyridazine: Similar structure but with different substitution patterns
Uniqueness: 3-Phenylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an amine group on the pyridazine ring makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
3-phenylpyridazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-6-7-12-13-10(9)8-4-2-1-3-5-8/h1-7H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMZWEXKGOJZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517249 | |
Record name | 3-Phenylpyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85156-25-8 | |
Record name | 3-Phenylpyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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